Pent-4-ynamide

Description

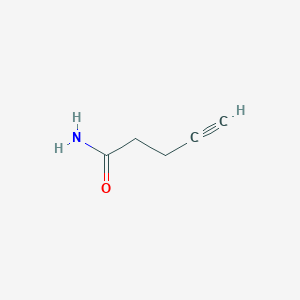

Pent-4-ynamide (CAS: 98142-64-4, molecular formula: C₅H₇NO, molecular weight: 97.12 g/mol) is a terminal alkyne-containing amide with a linear five-carbon backbone. Its structure features an amide group at position 1 and a terminal alkyne (-C≡CH) at position 4, making it a versatile intermediate in organic synthesis and bioconjugation chemistry. Key applications include:

- Protein labeling: Used as a substrate for proximity labeling in live cells via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Fluorescent dye synthesis: Serves as a precursor for coumarin-based dyes with high fluorescence yields .

- Radiopharmaceuticals: Modified derivatives like N-(4-fluorophenyl)this compound (FPPA) are used in ¹⁸F-labeling for PET imaging .

Properties

IUPAC Name |

pent-4-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEPBZMJMJUNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ynamides, including pent-4-ynamide, can be achieved through various methods. One robust and modular approach involves the use of trichloroethene as a two-carbon synthon. This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides . Another common method is the copper-catalyzed coupling of amides with alkynes or their derivatives .

Industrial Production Methods

Industrial production of ynamides often employs scalable one-step synthetic methods from inexpensive starting materials. For instance, a water-removable ynamide coupling reagent has been developed, offering a column-free purification of the target coupling product .

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynamide undergoes various types of reactions, including:

Cycloaddition: This reaction involves the formation of a ring structure by the addition of multiple reactants.

Cyclization: This reaction forms a cyclic compound from a linear precursor.

Intramolecular Alkoxylation-Initiated Rearrangement: This reaction involves the rearrangement of atoms within a molecule initiated by the addition of an alkoxy group.

Oxygen Atom Transfer Reactions: These reactions involve the transfer of an oxygen atom from one molecule to another.

Hydro-Heteroatom Addition Reactions: These reactions involve the addition of a hydrogen atom and a heteroatom (such as nitrogen or oxygen) to a molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Brønsted acids, transition metals, and various electrophiles. The reaction conditions often involve mild temperatures and the presence of a catalyst .

Major Products Formed

The major products formed from the reactions of this compound include structurally complex N-containing molecules, especially valuable N-heterocycles .

Scientific Research Applications

Organic Synthesis

Versatile Synthon

Pent-4-ynamide serves as an essential synthon in organic synthesis. Its highly polarized triple bond allows for the construction of multifunctional compounds and complex architectures. It is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of N-Heterocycles

Recent studies have demonstrated the utility of this compound in synthesizing polycyclic benzofused nitrogen heterocycles via benzannulations. This method utilizes copper-promoted amide coupling reactions, facilitating the efficient formation of ynamides from various substrates .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is employed as a building block for developing new drugs and therapeutic agents. Its ability to form complex molecular structures makes it suitable for synthesizing biologically active molecules, including natural products.

Example: Anticancer Agents

Research has indicated that derivatives of this compound can be modified to yield compounds with potential anticancer activity. The synthesis of these derivatives often involves multiple steps, including cycloadditions and functional group transformations .

Material Science

Advanced Materials Production

this compound is also utilized in the production of advanced materials such as polymers and dyes. Its reactivity allows for the incorporation into polymer chains, enhancing properties like thermal stability and mechanical strength.

Case Study: Fluorescent Dyes

One notable application is in the development of fluorescent dyes suitable for polyester fibers. The reaction between pent-4-ynoic anhydride and imine precursors has resulted in high-yield synthesis of fluorescent compounds that exhibit significant photophysical properties .

Catalysis

Catalytic Reactions

this compound has been explored as a substrate in various catalytic reactions, including gold-catalyzed cycloadditions. These reactions leverage the unique properties of ynamides to produce complex cyclic structures efficiently under mild conditions .

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a synthon for complex molecule construction | Facilitates synthesis of N-heterocycles |

| Medicinal Chemistry | Building block for drug development | Potential anticancer agents derived from modifications |

| Material Science | Production of polymers and dyes | High-yield synthesis of fluorescent dyes |

| Catalysis | Substrate for catalytic reactions | Efficient gold-catalyzed cycloadditions |

Mechanism of Action

The mechanism by which pent-4-ynamide exerts its effects involves the highly polarized triple bond, which enables unique chemical transformations. The molecular targets and pathways involved include the formation of carbenes and carbenoids, as well as the generation of keteniminium ions . These intermediates play a crucial role in the various reactions and applications of this compound.

Comparison with Similar Compounds

Structural Modifications and Derivatives

The terminal alkyne and amide groups in pent-4-ynamide allow diverse functionalization. Below is a comparison of derivatives based on substituents, synthesis routes, and applications:

Key Structural and Functional Differences

Substituent Effects :

- Electron-withdrawing groups (e.g., 4-fluorophenyl in FPPA) enhance stability and radiochemical efficiency in PET probes .

- Bulkier groups (e.g., tert-butylperoxy in 7a–7e) influence reaction kinetics in peroxidation studies .

- Aromatic rings (e.g., coumarin in compound 3) enable fluorescence via extended conjugation .

Synthesis Efficiency :

- Thermal anhydride reactions (e.g., coumarin-pent-4-ynamide) achieve high yields (81%) due to favorable reaction conditions .

- Multicomponent reactions (e.g., Ugi reaction) suffer from lower yields (27%) due to steric hindrance .

Biological and Chemical Performance :

- FPPA : Demonstrated utility in ¹⁸F-labeling for imaging αvβ3 integrin expression in cancer .

- Coumarin-pent-4-ynamide : Exhibits strong UV-vis absorption (λₐᵦₛ = 450 nm) and fluorescence (λₑₘ = 600 nm), ideal for optical imaging .

- Peroxidation derivatives (7a–7e) : Showed moderate anticancer activity in preliminary assays, though mechanistic details remain under investigation .

Analytical Challenges

Chemical analysis of this compound derivatives faces hurdles such as:

- Sample representativeness : Variability in batch compositions complicates reproducibility .

- Extraction artifacts : Harsh extraction methods may degrade alkyne or amide groups, altering results .

- Spectroscopic limitations : Overlapping signals in ¹H-NMR (e.g., tert-butylperoxy protons in 7a–7e) require advanced techniques like 2D NMR .

Biological Activity

Pent-4-ynamide, a compound within the ynamide class, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, including palladium-catalyzed reactions and thermal processes. The compound's structure contributes to its reactivity and biological properties, allowing it to serve as a precursor for more complex molecules in organic synthesis .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity in antimicrobial applications. In anticancer contexts, it may modulate pathways involved in cell proliferation and apoptosis by binding to key receptors or enzymes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism involves interference with bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | Strong |

| P. aeruginosa | 64 µg/mL | Weak |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to selectively target cancerous cells while sparing normal cells, which is crucial for therapeutic efficacy .

Case Study:

In a recent study involving human breast cancer cells (MCF-7), this compound treatment resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as a chemotherapeutic agent.

Research Findings

Research into this compound's biological activities is ongoing, with several studies focusing on its potential therapeutic applications:

- Antimicrobial Research : Investigations into the compound's efficacy against multidrug-resistant bacteria are underway, with promising preliminary results.

- Anticancer Studies : Ongoing trials aim to assess the compound's effectiveness in vivo using animal models of cancer.

- Mechanistic Studies : Further research is required to elucidate the precise molecular mechanisms through which this compound exerts its effects.

Q & A

Q. What ethical considerations apply when using this compound in animal toxicity studies?

- Methodological Answer: Follow ARRIVE 2.0 guidelines:

- Justify sample sizes via power analysis to minimize animal use.

- Report humane endpoints (e.g., weight loss >20%, moribund state).

- Include positive (e.g., cisplatin) and vehicle controls.

- Disclose conflicts of interest, especially if synthesizing this compound in-house. Submit raw histopathology data to public archives like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.